molecular formula C20H12Br2FN3O3 B3861167 2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate

Cat. No. B3861167
M. Wt: 521.1 g/mol
InChI Key: WISWWPIMCFETHA-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. The compound may also work by inhibiting the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate has both biochemical and physiological effects. It has been shown to cause DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate. One area of focus could be on developing more efficient synthesis methods that improve the yield and purity of the compound. Another area of focus could be on exploring the potential of the compound as a therapeutic agent for other diseases beyond cancer. Additionally, more research could be done to better understand the mechanism of action of the compound and to identify potential drug targets.

Scientific Research Applications

2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-cancer properties and has been tested against a wide range of cancer cell lines. The compound has also been tested for its antibacterial and antifungal properties and has shown promising results.

properties

IUPAC Name

[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2FN3O3/c21-15-7-14(11-25-26-19(27)13-4-2-6-24-10-13)18(17(22)9-15)29-20(28)12-3-1-5-16(23)8-12/h1-11H,(H,26,27)/b25-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWWPIMCFETHA-OPEKNORGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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